4-benzyl-N-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-piperazinamine
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Overview
Description
4-benzyl-N-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-piperazinamine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group and a benzyloxyphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-piperazinamine typically involves the condensation of 4-benzylpiperazine with 4-(benzyloxy)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-benzyl-N-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-piperazinamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its activity on central nervous system receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-benzyl-N-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-piperazinamine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity. For example, it may act as
Properties
Molecular Formula |
C25H27N3O |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C25H27N3O/c1-3-7-23(8-4-1)20-27-15-17-28(18-16-27)26-19-22-11-13-25(14-12-22)29-21-24-9-5-2-6-10-24/h1-14,19H,15-18,20-21H2/b26-19+ |
InChI Key |
KVDVAWBLDPOQCG-LGUFXXKBSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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